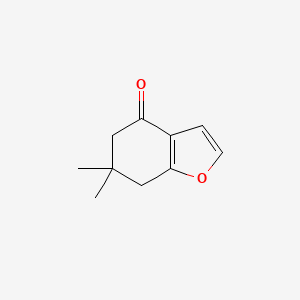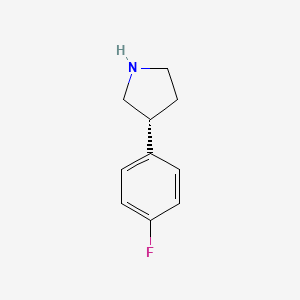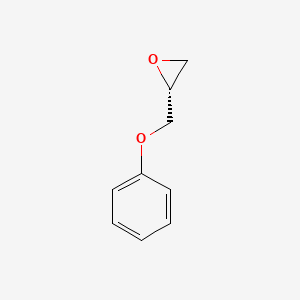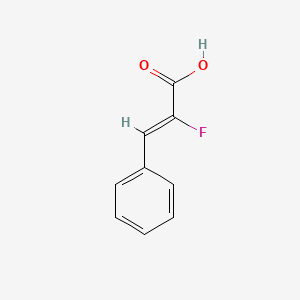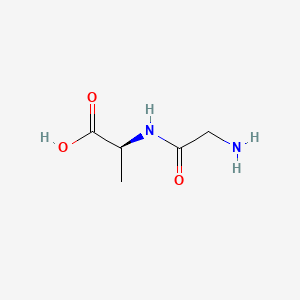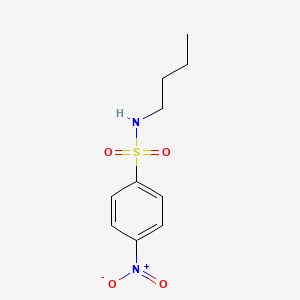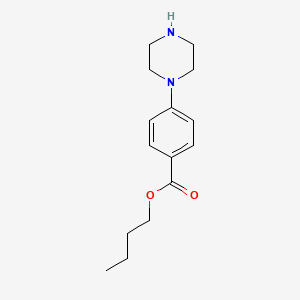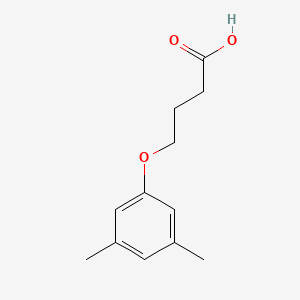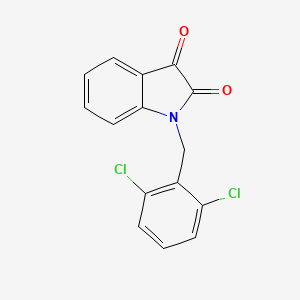
1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione
Übersicht
Beschreibung
The compound 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione is a derivative of indole-dione, which is a class of compounds known for their diverse range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be useful for understanding the chemistry of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione.
Synthesis Analysis
The synthesis of related indole-dione derivatives is described in the papers. For instance, a one-step synthesis of 1H-benz[f]indole-4,9-diones is achieved through a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various alkenes, yielding products in 45-82% yields . Another synthesis approach involves the reaction of chlorobenzonitrile and sodium methyl mercaptide with sulfuryl chloride, leading to the formation of 1,2-benzisothiazoline-3-one derivatives . These methods highlight the potential for creating diverse indole-dione derivatives, which may include the synthesis of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione through similar strategies.
Molecular Structure Analysis
The molecular structure of indole-dione derivatives is characterized by the presence of an indole ring fused to a dione moiety. The papers provide structural data on related compounds, such as the crystal structures of a 1-(o-aminophenyl)-2,6-dimethyl-4-pyridone and a copper(II) complex derived from a compartmental Schiff base . These structures give insights into the potential geometry and electronic configuration of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione, suggesting that it may exhibit similar structural features.
Chemical Reactions Analysis
The chemical reactivity of indole-dione derivatives can be inferred from the synthesis methods and the reactions they undergo. For example, the photoinduced synthesis of benzindole-diones suggests that the indole-dione core is reactive under photochemical conditions . Additionally, the synthesis of bis(isothiazolyl) derivatives indicates that the dione moiety can participate in further chemical transformations . These reactions provide a basis for understanding the potential reactivity of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-dione derivatives are not directly discussed in the provided papers. However, the synthesis and structural data imply that these compounds are likely to have distinct spectroscopic signatures, such as those observable in 1H NMR and IR spectra . The bacteriostatic activity test mentioned for some derivatives also suggests potential biological properties, which could be relevant for 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione .
Wissenschaftliche Forschungsanwendungen
Chemosensor for Metal Ions
1H-Indole-2,3-dione, a compound related to 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione, has been used as a chemosensor, particularly for detecting Fe3+ ions. It demonstrates a high sensing capability and selective detection due to its amide and carbonyl functional groups, which can bind and chelate metal ions. This was observed through the significant enhancement of absorption peaks in the ultraviolet region upon addition of Fe3+ ions (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Versatile in Organic Synthesis
Isatins, including 1H-indole-2,3-dione, are versatile substrates in organic synthesis. They are used in synthesizing a variety of heterocyclic compounds such as indoles, quinolines, and as raw materials for drug synthesis. Isatins have also been found in mammalian tissue, suggesting a role as modulators of biochemical processes (Garden & Pinto, 2001).
Structural Studies
The crystal structure of 1H-indole-2,3-dione derivatives has been extensively studied. For instance, 1-Propyl-1H-indole-2,3-dione demonstrated a planar structure with hydrogen bonding chains, which is important for understanding its chemical properties and potential applications (Qachchachi et al., 2016).
Anticorrosion and Antibacterial Properties
Indole-2,3-dione and its derivatives have been investigated for their anticorrosion and antibacterial activities. These compounds have shown potential as inhibitors against metal corrosion and also display antibacterial properties, useful in various industrial and medical applications (Miao, 2014).
Potential in Drug Development
Due to the structural versatility of indole derivatives, they have been identified as promising candidates in drug development, particularly in anticancer research. The diverse substitutions on the indole ring provide a range of biological activities, highlighting their potential as therapeutic agents (Sachdeva, Mathur, & Guleria, 2020).
Photophysical Properties
The photo-induced molecular transformations of indole derivatives have been studied, revealing their potential in synthetic chemistry. This includes the synthesis of complex structures like benz[f]indole-4,9-diones and indole-4,7-diones, with applications in creating new materials and drugs (Kobayashi, Takeuchi, Seko, & Suginome, 1991).
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUYNCOMHJNSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365736 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione | |
CAS RN |
303997-00-4 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

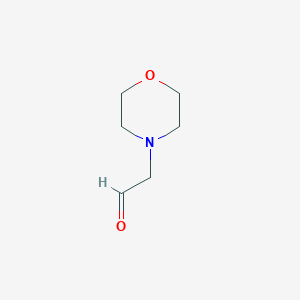
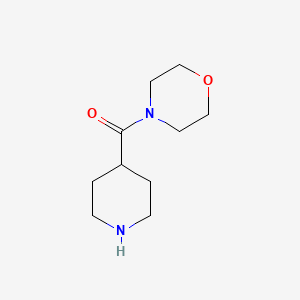
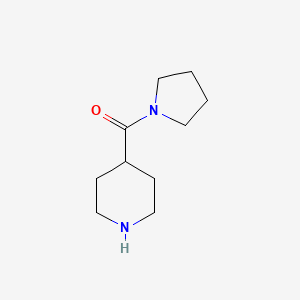
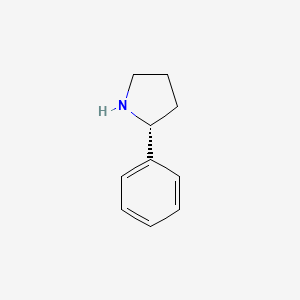
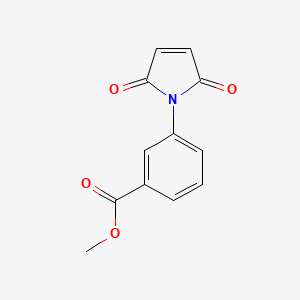
![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)
